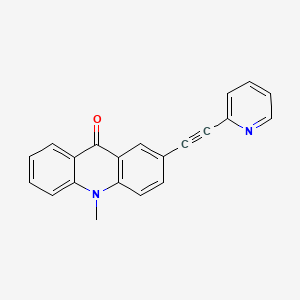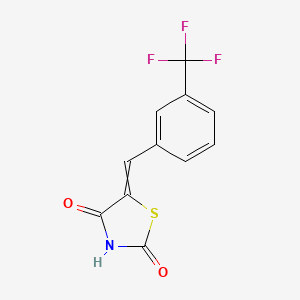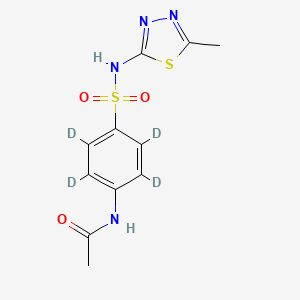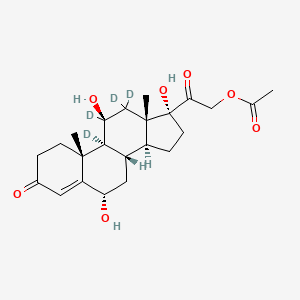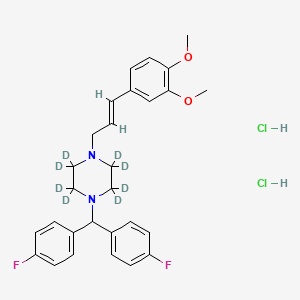
(E/Z)-Trelnarizine-d8 (dihydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E/Z)-Trelnarizine-d8 (dihydrochloride) is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is a stereoisomer, existing in both E (entgegen) and Z (zusammen) configurations, which refer to the spatial arrangement of the substituents around the double bond. The dihydrochloride form indicates that it is a salt formed with two hydrochloride molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-Trelnarizine-d8 (dihydrochloride) typically involves the introduction of deuterium into the molecular structure. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and are carried out under controlled temperatures and pressures to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of (E/Z)-Trelnarizine-d8 (dihydrochloride) may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is then purified through crystallization or chromatography techniques to obtain the dihydrochloride salt.
化学反応の分析
Types of Reactions
(E/Z)-Trelnarizine-d8 (dihydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols.
科学的研究の応用
(E/Z)-Trelnarizine-d8 (dihydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of hydrogen atoms.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterium-labeled compounds.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.
Industry: Utilized in the development of new materials and as a standard in analytical chemistry.
作用機序
The mechanism of action of (E/Z)-Trelnarizine-d8 (dihydrochloride) involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions due to the kinetic isotope effect, where the presence of deuterium slows down the reaction compared to hydrogen. This property is exploited in various research applications to study reaction pathways and mechanisms.
類似化合物との比較
Similar Compounds
(E/Z)-Flupentixol-d4 Dihydrochloride: Another deuterated compound used in similar research applications.
Deuterated Benzene (C₆D₆): Commonly used as a solvent in NMR spectroscopy.
Deuterated Chloroform (CDCl₃): Another solvent used in NMR studies.
Uniqueness
(E/Z)-Trelnarizine-d8 (dihydrochloride) is unique due to its specific stereochemistry and the presence of deuterium, which provides distinct advantages in research applications. Its ability to exist in both E and Z configurations allows for the study of stereoisomerism and its effects on chemical and biological processes.
特性
分子式 |
C28H32Cl2F2N2O2 |
|---|---|
分子量 |
545.5 g/mol |
IUPAC名 |
1-[bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6,6-octadeuterio-4-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C28H30F2N2O2.2ClH/c1-33-26-14-5-21(20-27(26)34-2)4-3-15-31-16-18-32(19-17-31)28(22-6-10-24(29)11-7-22)23-8-12-25(30)13-9-23;;/h3-14,20,28H,15-19H2,1-2H3;2*1H/b4-3+;;/i16D2,17D2,18D2,19D2;; |
InChIキー |
YPOIDTKMDSQEIR-JYUVEHRDSA-N |
異性体SMILES |
[2H]C1(C(N(C(C(N1C/C=C/C2=CC(=C(C=C2)OC)OC)([2H])[2H])([2H])[2H])C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)([2H])[2H])[2H].Cl.Cl |
正規SMILES |
COC1=C(C=C(C=C1)C=CCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


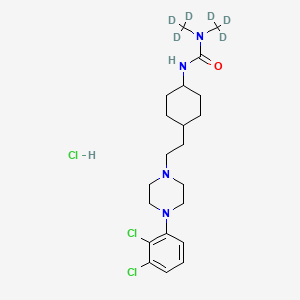



![2-(hydroxymethyl)-6-[[(1S,9R,14R)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12431714.png)
![{5-[2-Amino-5-(2,2-dimethylpropionyl)thiazol-4-yl]-furan-2-yl}phosphonic acid](/img/structure/B12431728.png)
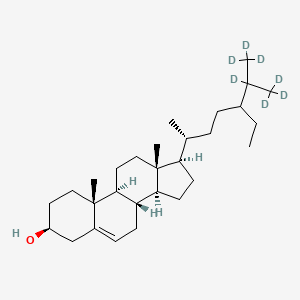

![(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B12431754.png)

